

"S,S-Dimethyl sulfoximine" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *S,S-Dimethyl sulfoximine*

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S,S-Dimethyl Sulfoximine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S,S-Dimethyl sulfoximine is a versatile and highly functionalized organosulfur compound that has garnered significant interest in synthetic chemistry, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structural features, including a stereogenic sulfur center, a polar sulfoximine moiety ($\text{S}=\text{O}=\text{N}-$), and the presence of both hydrogen bond donor and acceptor capabilities, make it an attractive building block for the design of novel bioactive molecules. This technical guide provides an in-depth overview of the physical and chemical properties of **S,S-Dimethyl sulfoximine**, detailed experimental protocols for its synthesis and purification, and an exploration of its relevance in modern drug discovery.

Physical and Chemical Properties

The physical and chemical properties of **S,S-Dimethyl sulfoximine** are summarized in the tables below, providing a ready reference for researchers.

General and Physical Properties

Property	Value	Reference(s)
CAS Number	1520-31-6	[1][2]
Molecular Formula	C ₂ H ₇ NOS	[1]
Molecular Weight	93.15 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	56 °C	[2]
Boiling Point	105 °C	[2]
Density	1.13 g/cm ³	[2]
Flash Point	18 °C	[2]
Solubility	Soluble in water and polar organic solvents.	[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **S,S-Dimethyl sulfoximine**.

¹H NMR Spectral Data

Solvent	Chemical Shift (δ)	Multiplicity	Assignment	Reference(s)
CDCl ₃	~2.87 ppm	s	S(O)(N)-CH ₃	[4]
CDCl ₃	~2.25 ppm	br s	NH	[4]

¹³C NMR Spectral Data

Solvent	Chemical Shift (δ)	Assignment	Reference(s)
CDCl ₃	~36.3 ppm	CH ₃	[4]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Intensity	Reference(s)
~3297	N-H stretch	Strong	[4]
~1189	S=O stretch	Strong	[4]
~1083	S-N stretch	Strong	[4]
~990, 932	C-S stretch	Medium	[4]

Mass Spectrometry (MS)

m/z	Interpretation	Reference(s)
94	[M+H] ⁺	
78	[M-NH] ⁺	
63	[M-CH ₃ -NH] ⁺	

Experimental Protocols

Detailed methodologies for the synthesis and purification of **S,S-Dimethyl sulfoximine** are provided below. These protocols are based on established literature procedures and offer reliable methods for obtaining the compound in high purity.

Synthesis of S,S-Dimethyl Sulfoximine from Dimethyl Sulfoxide

This protocol describes a common and efficient method for the synthesis of **S,S-Dimethyl sulfoximine** from dimethyl sulfoxide (DMSO).

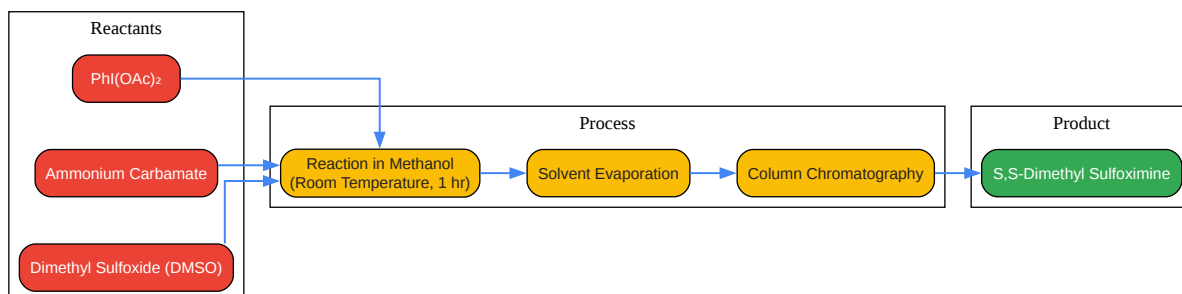
Materials:

- Dimethyl sulfoxide (DMSO)

- Ammonium carbamate
- (Diacetoxyiodo)benzene ($\text{PhI}(\text{OAc})_2$)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Silica gel for column chromatography
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- To a solution of dimethyl sulfoxide (1.0 g, 12.8 mmol) in methanol (50 mL), add (diacetoxyiodo)benzene (12.4 g, 38.4 mmol) and ammonium carbamate (4.0 g, 51.2 mmol).
- Stir the reaction mixture at room temperature for 1 hour.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
- Purify the resulting residue by flash column chromatography on silica gel using a dichloromethane/methanol gradient as the eluent.
- Combine the fractions containing the pure product and concentrate under reduced pressure to yield **S,S-Dimethyl sulfoximine** as a white solid (yield: ~85%).



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Synthesis of **S,S-Dimethyl Sulfoximine** from DMSO.

Purification by Recrystallization

For further purification, **S,S-Dimethyl sulfoximine** can be recrystallized.

Materials:

- Crude **S,S-Dimethyl sulfoximine**
- Suitable solvent (e.g., diethyl ether, ethyl acetate/hexane mixture)
- Erlenmeyer flask
- Heating source
- Ice bath
- Büchner funnel and filter paper

Procedure:

- Dissolve the crude **S,S-Dimethyl sulfoximine** in a minimal amount of a suitable hot solvent.
- If insoluble impurities are present, perform a hot gravity filtration.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Chemical Reactivity and Stability

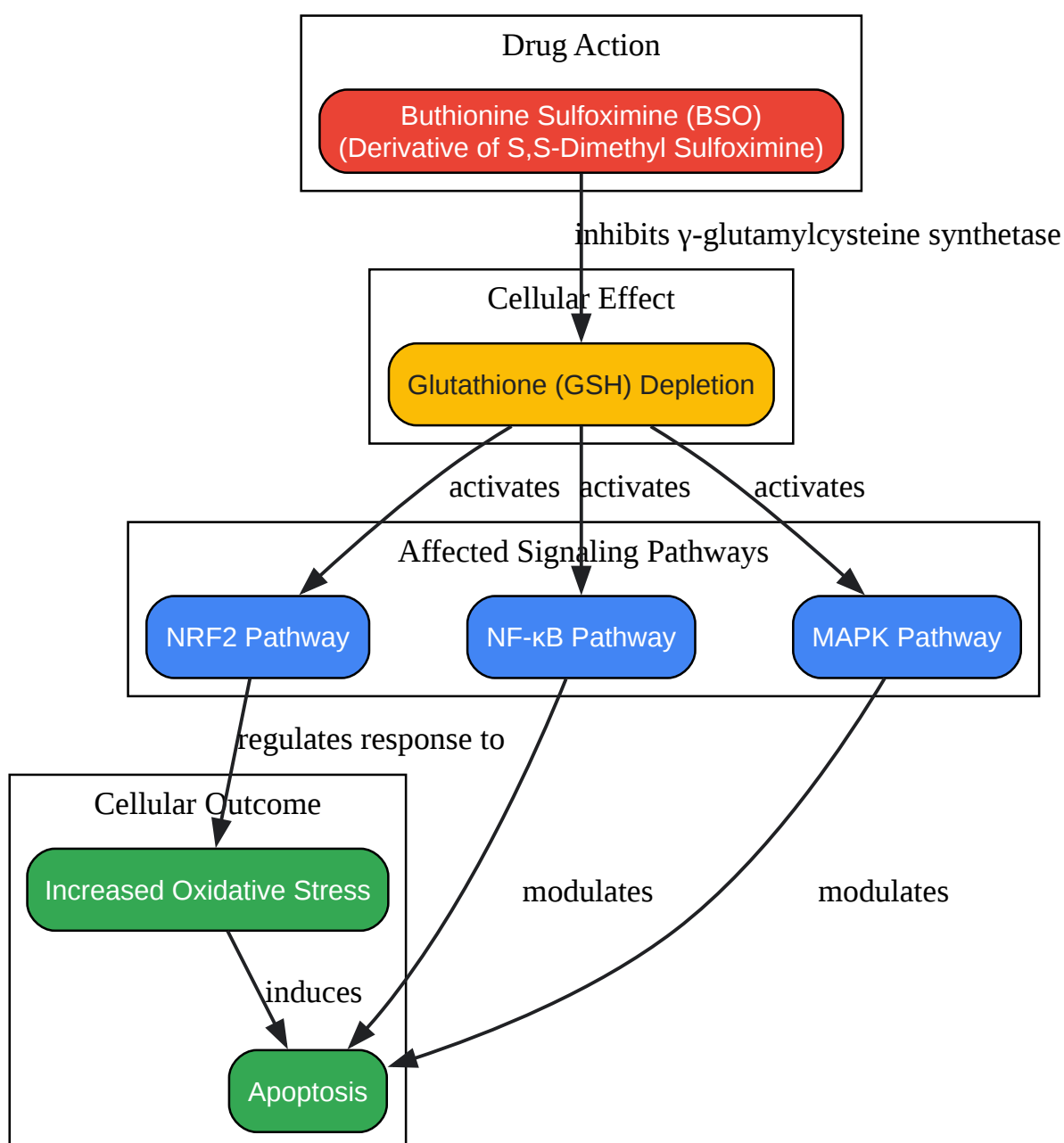
S,S-Dimethyl sulfoximine exhibits a rich and versatile reactivity profile, primarily centered around the nucleophilicity of the nitrogen atom and the acidity of the N-H proton.

- **N-Functionalization:** The nitrogen atom can be readily functionalized with a wide range of electrophiles, including alkyl halides, acyl chlorides, and sulfonyl chlorides. This allows for the facile introduction of various substituents to modulate the compound's properties.
- **Deprotonation:** The N-H proton is weakly acidic and can be removed by a suitable base to generate the corresponding anion. This anion is a potent nucleophile and can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.
- **Stability:** **S,S-Dimethyl sulfoximine** is a relatively stable compound under normal laboratory conditions. However, it may be susceptible to decomposition at elevated temperatures. Information on its hydrolytic stability is limited, but the sulfoximine moiety is generally considered to be robust.

Role in Drug Discovery and Signaling Pathways

While **S,S-Dimethyl sulfoximine** itself is not typically a pharmacologically active agent, it serves as a crucial scaffold in the development of bioactive compounds. The sulfoximine moiety is often employed as a bioisostere for other functional groups, such as sulfones and sulfonamides, to improve physicochemical and pharmacokinetic properties of drug candidates.

A prominent example of a biologically active derivative is Buthionine Sulfoximine (BSO), an inhibitor of γ -glutamylcysteine synthetase, a key enzyme in glutathione biosynthesis. Inhibition of this pathway by BSO leads to the depletion of cellular glutathione, which can sensitize cancer cells to oxidative stress and enhance the efficacy of certain chemotherapies. The cellular response to glutathione depletion involves the modulation of several key signaling pathways, including the NRF2, NF- κ B, and MAPK pathways.



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Signaling pathways affected by Buthionine Sulfoximine.

Conclusion

S,S-Dimethyl sulfoximine is a valuable and versatile building block in modern organic synthesis. Its unique combination of physical and chemical properties, coupled with its straightforward synthesis and rich reactivity, has established it as a key component in the design and development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive resource for researchers and professionals working with this important compound, offering detailed information on its properties, synthesis, and applications.

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- To cite this document: BenchChem. ["S,S-Dimethyl sulfoximine" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075141#s-s-dimethyl-sulfoximine-physical-and-chemical-properties]

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